2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl 2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC20185164
InChI: InChI=1S/C12H28N2S2.2ClH/c1-9(2)5-11(13)7-15-16-8-12(14)6-10(3)4;;/h9-12H,5-8,13-14H2,1-4H3;2*1H
SMILES:
Molecular Formula: C12H30Cl2N2S2
Molecular Weight: 337.4 g/mol

2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl

CAS No.:

Cat. No.: VC20185164

Molecular Formula: C12H30Cl2N2S2

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl -

Specification

Molecular Formula C12H30Cl2N2S2
Molecular Weight 337.4 g/mol
IUPAC Name 1-[(2-amino-4-methylpentyl)disulfanyl]-4-methylpentan-2-amine;dihydrochloride
Standard InChI InChI=1S/C12H28N2S2.2ClH/c1-9(2)5-11(13)7-15-16-8-12(14)6-10(3)4;;/h9-12H,5-8,13-14H2,1-4H3;2*1H
Standard InChI Key ZKLYONZOWYVALX-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(CSSCC(CC(C)C)N)N.Cl.Cl

Introduction

Structural Characterization

Molecular Architecture

The compound’s core structure consists of two 2-amino-4-methylpentanethiol units connected via a disulfide (-S-S-) bond. Each subunit features:

  • A pentanethiol backbone with a methyl branch at the C4 position.

  • A primary amino group (-NH3+_3^+) at the C2 position, protonated by HCl.

  • A terminal thiol (-SH) group oxidized to participate in the disulfide linkage.

The dihydrochloride salt form enhances aqueous solubility due to ionic interactions between the protonated amino groups and chloride ions.

Table 1: Molecular Data

PropertyValue
Molecular formulaC12_{12}H28_{28}Cl2_2N2_2S2_2
Molecular weight337.4 g/mol
Parent compound (CID)11638614
SynonymsDithiobis[2-amino-4-methylpentane] dihydrochloride

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized via:

  • Oxidative dimerization of 2-amino-4-methyl-1-pentanethiol using mild oxidizing agents (e.g., H2_2O2_2, I2_2) under acidic conditions:
    2 HS-CH2CH(NH2)CH(CH3)CH2CH3[O]S-S-linked dimer+2HCl2 \text{ HS-CH}_2\text{CH(NH}_2\text{)CH(CH}_3\text{)CH}_2\text{CH}_3 \xrightarrow{\text{[O]}} \text{S-S-linked dimer} + 2 \text{HCl}

  • Salt formation by treating the free base with HCl gas or concentrated hydrochloric acid.

Disulfide Bond Reactivity

The central S-S bond exhibits characteristic redox activity:

  • Reduction: Cleavage by agents like dithiothreitol (DTT) regenerates thiols:
    R-S-S-R+2e2R-SH\text{R-S-S-R} + 2 \text{e}^- \rightarrow 2 \text{R-SH}

  • Oxidation: Further oxidation with strong oxidants (e.g., peracids) may yield sulfonic acids .

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound demonstrates:

  • High water solubility (>50 mg/mL at 25°C), decreasing in polar aprotic solvents (e.g., DCM, acetone).

  • pH-dependent stability: Stable in acidic conditions (pH 2–4); disulfide cleavage accelerates above pH 7 due to thiolate formation.

Table 2: Predicted Properties

PropertyValue
LogP (octanol-water)1.2 ± 0.3
pKa (amino group)8.1–8.7
Melting point185–190°C (decomposes)

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